molecular formula C65H80N16O22 B1256133 Quinoxapeptin B

Quinoxapeptin B

货号: B1256133
分子量: 1437.4 g/mol
InChI 键: MQKVZMVMMDIFJL-ODRQGEGLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinoxapeptin B, also known as this compound, is a useful research compound. Its molecular formula is C65H80N16O22 and its molecular weight is 1437.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

HIV Research

Quinoxapeptin B has been identified as a potent inhibitor of HIV reverse transcriptase, showing effectiveness against various mutant forms of the virus. This specificity is crucial for developing targeted therapies for HIV patients who have developed resistance to other treatments. The compound's ability to inhibit both wild-type and mutant strains highlights its potential as a candidate for further development into an antiretroviral drug .

Antibiotic Resistance Studies

Recent studies have begun to explore the role of quinoxapeptins in combating antibiotic-resistant bacterial strains. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacteria poses a significant threat to global health. Research indicates that compounds like this compound could be utilized in developing new strategies to counteract these resistant strains by potentially serving as a template for novel antibiotic development .

Case Study 1: Inhibition of HIV-1 Reverse Transcriptase

A study conducted by researchers demonstrated that this compound effectively inhibited HIV-1 reverse transcriptase in vitro. The results indicated that the compound could reduce viral replication significantly without exhibiting cytotoxic effects on human cells, making it a promising candidate for further clinical trials targeting HIV .

Case Study 2: Potential in Antibiotic Resistance

In a comparative analysis of MDR bacterial strains, researchers explored various compounds, including this compound, for their efficacy against resistant pathogens. The findings suggested that this compound could enhance the effectiveness of existing antibiotics when used in combination therapies, thereby reducing the prevalence of antibiotic resistance in clinical settings .

Data Tables

Application AreaCompoundActivity LevelSpecificityNotes
HIV ResearchThis compoundHighSpecific to RTEffective against mutant strains
Antibiotic ResistanceThis compoundModeratePotentially synergisticMay enhance existing antibiotic efficacy

属性

分子式

C65H80N16O22

分子量

1437.4 g/mol

IUPAC 名称

[(3R,7S,16S,17S,23R,27S,36S,37S)-37-acetyloxy-7,27-bis(2-hydroxypropan-2-yl)-3,23-bis[(6-methoxyquinoxaline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] (1S,2S)-2-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C65H80N16O22/c1-32-21-36(32)61(93)103-46-18-20-71-81-52(46)58(90)69-27-48(84)77(8)29-50(86)79(10)53(64(3,4)96)62(94)100-30-43(74-55(87)41-24-66-39-22-34(98-11)13-15-37(39)72-41)59(91)80-51(45(17-19-70-80)102-33(2)82)57(89)68-26-47(83)76(7)28-49(85)78(9)54(65(5,6)97)63(95)101-31-44(60(81)92)75-56(88)42-25-67-40-23-35(99-12)14-16-38(40)73-42/h13-16,19-20,22-25,32,36,43-46,51-54,96-97H,17-18,21,26-31H2,1-12H3,(H,68,89)(H,69,90)(H,74,87)(H,75,88)/t32-,36-,43+,44+,45-,46-,51-,52-,53+,54+/m0/s1

InChI 键

MQKVZMVMMDIFJL-ODRQGEGLSA-N

手性 SMILES

C[C@H]1C[C@@H]1C(=O)O[C@H]2CC=NN3[C@@H]2C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N4[C@@H]([C@H](CC=N4)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C3=O)NC(=O)C5=CN=C6C=C(C=CC6=N5)OC)C(C)(C)O)C)C)NC(=O)C7=CN=C8C=C(C=CC8=N7)OC)C(C)(C)O)C)C

规范 SMILES

CC1CC1C(=O)OC2CC=NN3C2C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N4C(C(CC=N4)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C3=O)NC(=O)C5=CN=C6C=C(C=CC6=N5)OC)C(C)(C)O)C)C)NC(=O)C7=CN=C8C=C(C=CC8=N7)OC)C(C)(C)O)C)C

同义词

quinoxapeptin B

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。